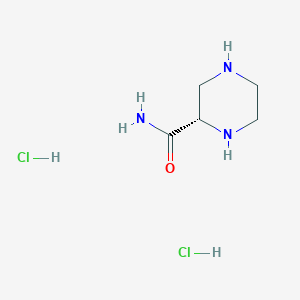

(S)-Piperazine-2-carboxamide dihydrochloride

Description

(S)-Piperazine-2-carboxamide dihydrochloride is a chiral piperazine derivative characterized by an (S)-configured stereocenter at the second carbon of the piperazine ring. The dihydrochloride salt form enhances water solubility, a common strategy for improving bioavailability in pharmaceutical applications .

Key physicochemical properties inferred from analogous compounds include:

- Molecular formula: Likely C₅H₁₁Cl₂N₃O (based on piperazine-2-carboxamide backbone + 2 HCl).

- Solubility: Expected to be water-soluble due to the dihydrochloride salt, contrasting with neutral piperazine derivatives that often require organic solvents .

- Synthesis: Typically involves coupling reactions or oxirane ring-opening followed by salt formation, as seen in similar compounds .

Properties

IUPAC Name |

(2S)-piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNBEJAVIPVMY-FHNDMYTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperazine-2-carboxamide dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-piperazine-2-carboxylic acid.

Amidation Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amide with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product is subjected to rigorous testing to confirm its chemical identity and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Piperazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

-

Preterm Labor and Dysmenorrhea Treatment

- Research indicates that piperazine-2-carboxamide derivatives, including (S)-Piperazine-2-carboxamide dihydrochloride, act as antagonists of prostaglandin F2α receptors. This mechanism is significant in treating conditions like preterm labor and dysmenorrhea, where modulation of uterine contractions is critical. By blocking the action of prostaglandins, these compounds can help prevent premature contractions and alleviate menstrual pain associated with uterine contractions .

-

Cancer Therapeutics

- The compound exhibits potential in oncology, particularly against drug-resistant cancer cell lines. Studies have demonstrated that piperazine derivatives can possess antiproliferative effects, making them candidates for further development in cancer treatment protocols . For instance, the synthesis of spiro-diketopiperazines has shown neuroprotective and anti-inflammatory properties alongside their anticancer activities .

- Neuropharmacology

Synthesis and Structural Insights

The synthesis of this compound involves several steps, often utilizing catalytic hydrogenation and enzymatic conversions to achieve high enantiomeric purity. The process typically includes:

- Catalytic Hydrogenation : Conducted under controlled temperatures and pressures to yield the desired piperazine derivative.

- Enzymatic Conversion : Using specific hydrolases to ensure the formation of the chiral product with high enantiomeric excess .

Case Studies

- Preterm Labor Management

- Antitumor Activity

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Preterm Labor Treatment | Prostaglandin F2α receptor antagonist | Clinical trials ongoing |

| Dysmenorrhea Relief | Modulation of uterine contractions | Under investigation |

| Cancer Therapy | Antiproliferative effects on drug-resistant cells | Promising in vitro results |

| Neuropharmacology | N-type Ca²⁺ channel blocker | Early-stage research |

Mechanism of Action

The mechanism by which (S)-Piperazine-2-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

- Chirality : The (S)-configuration distinguishes the target compound from racemic analogs like (±)-Piperazine-2-carboxylic acid dihydrochloride, which may exhibit different biological interactions .

- Salt Form : Dihydrochloride salts universally improve water solubility compared to free bases, though solubility varies with parent structure (e.g., (±)-Piperazine-2-carboxylic acid dihydrochloride remains water-insoluble due to its carboxylic acid group) .

Physicochemical and Pharmacological Differences

- Solubility : While most dihydrochlorides are water-soluble, functional groups critically influence this property. For example, GA-33’s hydrophobic thiazole substituent limits aqueous solubility, necessitating dimethylformamide (DMF) or dichloromethane (DCM) for dissolution .

- Synthetic Complexity : The target compound’s synthesis likely parallels GA-33’s route (75% yield via coupling reactions), whereas Trimetazidine dihydrochloride requires benzyl or aryl group introductions .

- Biological Activity :

Biological Activity

(S)-Piperazine-2-carboxamide dihydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring, which is known for its role in various pharmacological activities. The compound can be synthesized through several methods, often involving the reaction of piperazine with carboxylic acid derivatives under acidic conditions.

Synthesis Overview:

- Starting Materials: Piperazine and a suitable carboxylic acid derivative.

- Reaction Conditions: Acidic medium, typically using hydrochloric acid to facilitate the formation of the dihydrochloride salt.

- Purification: Crystallization or chromatography to obtain pure this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

1. Anticancer Activity

Recent studies have indicated that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the piperazine moiety have shown potential in targeting RAS proteins, which are critical in cancer cell proliferation and survival.

Case Study:

- In vitro testing revealed that this compound effectively inhibited the growth of cancer cells with mutant NRAS alleles, demonstrating selective lethality at concentrations around 5 μM .

2. Neuropharmacological Effects

Research has highlighted the potential of piperazine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions these compounds as promising candidates for cognitive enhancement.

Mechanism:

- By inhibiting AChE, this compound may increase acetylcholine levels in the brain, thereby improving synaptic transmission and cognitive function .

3. Antipsychotic Properties

The compound has been explored for its effects on dopamine and serotonin receptors, which are pivotal in managing schizophrenia and other psychiatric disorders.

Findings:

- In a study focusing on multi-target ligands for dopamine receptors, this compound demonstrated significant binding affinity, suggesting its potential as an antipsychotic agent .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding: The compound binds to neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition: It inhibits key enzymes involved in neurotransmitter metabolism, enhancing the availability of critical neurochemicals .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-Piperazine-2-carboxamide dihydrochloride in academic laboratories?

- Methodology : The synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Enantiomeric purity can be ensured by using chiral starting materials or resolving racemic mixtures via chiral chromatography .

- Key Considerations : Monitor reaction conditions (pH, temperature) to avoid racemization. Confirm stereochemistry via polarimetry or chiral HPLC.

Q. How should researchers characterize the purity and structure of this compound?

- Techniques :

- Melting Point : 265–269°C (dec.) for enantiopure forms .

- Spectroscopy : H/C NMR for structural confirmation; mass spectrometry (MS) for molecular weight verification (theoretical: 203.07 g/mol for anhydrous form) .

- Elemental Analysis : Verify chloride content (~34.9% for dihydrochloride form) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Adjust pH with dilute HCl to enhance aqueous solubility .

- Stability : Store in airtight containers at room temperature (20–25°C) in a desiccator. Avoid prolonged exposure to moisture or oxidizing agents to prevent decomposition into toxic byproducts (e.g., CO, NO) .

Q. What safety precautions are essential for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and dissolution.

- Disposal : Treat as hazardous waste; consult institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Strategies :

- Chiral Auxiliaries : Use (S)-configured precursors to direct stereochemistry during amide bond formation.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for kinetic resolution .

Q. What advanced analytical methods resolve discrepancies in chiral purity assessments?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Validate with reference standards .

- Circular Dichroism (CD) : Detect conformational changes or impurities in the chiral center. Cross-reference with pharmacopeial monographs (e.g., USP standards) for validation .

Q. How does stereochemistry influence the biological activity of piperazine derivatives?

- Case Studies : (R)-enantiomers of related compounds (e.g., dexpramipexole dihydrochloride) show distinct anti-apoptotic effects, highlighting the need for enantiopure synthesis in pharmacological studies .

- Experimental Design : Compare IC values of (S)- and (R)-forms in receptor-binding assays to establish structure-activity relationships (SAR) .

Q. How should researchers address contradictory stability data in literature?

- Troubleshooting :

- Thermogravimetric Analysis (TGA) : Quantify hydrate vs. anhydrous forms, as discrepancies may arise from varying hydration states .

- Accelerated Stability Studies : Expose samples to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS .

Q. What are the ecotoxicological implications of improper disposal?

- Risk Mitigation : Although ecotoxicity data are limited, structural analogs (e.g., piperazine derivatives) show moderate aquatic toxicity. Use activated carbon filtration for lab wastewater and collaborate with certified disposal agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.